N-(4-fluorophenyl)-2-phenoxypropanamide
Description
N-(4-Fluorophenyl)-2-phenoxypropanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with a phenoxy group at the C2 position and a 4-fluorophenyl group attached to the nitrogen atom. Its molecular formula is C₁₅H₁₄FNO₂, with a molecular weight of 259.28 g/mol.
Properties
Molecular Formula |
C15H14FNO2 |
|---|---|
Molecular Weight |
259.27g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-phenoxypropanamide |
InChI |
InChI=1S/C15H14FNO2/c1-11(19-14-5-3-2-4-6-14)15(18)17-13-9-7-12(16)8-10-13/h2-11H,1H3,(H,17,18) |
InChI Key |
VKMDWPJTPMOCEL-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=C(C=C1)F)OC2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)F)OC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with N-(4-fluorophenyl)-2-phenoxypropanamide, differing primarily in substituents or backbone modifications. These variations impact physicochemical properties and biological activity:
Substituent Variations on the Phenoxy Group
Halogen Substitution on the Aromatic Ring
Backbone Modifications
Key Research Findings and Trends
Fluorine vs. Other Halogens : Fluorine’s electronegativity enhances binding affinity in receptor-ligand interactions compared to Cl/Br/I. For example, N-(4-fluorophenyl)maleimide (IC₅₀ = 5.18 μM) showed similar potency to N-(4-iodophenyl)maleimide (IC₅₀ = 4.34 μM), suggesting halogen size is less critical than electronic effects .
Phenoxy Group Flexibility: Compounds with rigid substituents (e.g., furan in ) exhibit improved metabolic stability over flexible chains.
Pharmacological Divergence: Minor structural changes drastically alter activity. For instance, para-fluorofentanyl’s piperidinyl backbone confers opioid activity, whereas this compound lacks such effects .
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